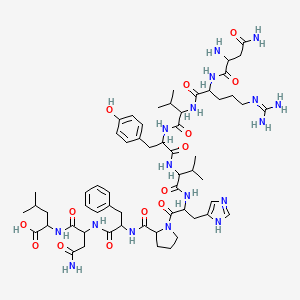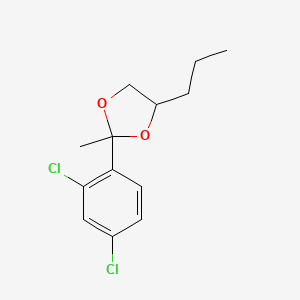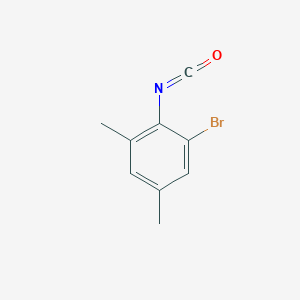
Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu” is a highly complex organic molecule. Compounds of this nature often have significant roles in biochemical processes and can be used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Each step requires specific reaction conditions such as temperature, pH, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions could target carbonyl groups within the molecule.
Substitution: Substitution reactions might occur at various positions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in various chemical reactions.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology experiments.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar structural complexity.
Proteins: Larger biomolecules with similar functional groups and biochemical roles.
Synthetic Polymers: Man-made compounds with repeating structural units.
Uniqueness
The uniqueness of this compound would lie in its specific sequence of functional groups and the resulting chemical and biological properties. This could make it particularly useful for certain applications where other compounds might not be as effective.
Properties
IUPAC Name |
2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H87N17O14/c1-30(2)22-43(58(89)90)73-52(83)41(27-46(62)79)69-51(82)39(23-33-12-8-7-9-13-33)70-54(85)44-15-11-21-76(44)57(88)42(25-35-28-65-29-67-35)72-56(87)48(32(5)6)75-53(84)40(24-34-16-18-36(77)19-17-34)71-55(86)47(31(3)4)74-50(81)38(14-10-20-66-59(63)64)68-49(80)37(60)26-45(61)78/h7-9,12-13,16-19,28-32,37-44,47-48,77H,10-11,14-15,20-27,60H2,1-6H3,(H2,61,78)(H2,62,79)(H,65,67)(H,68,80)(H,69,82)(H,70,85)(H,71,86)(H,72,87)(H,73,83)(H,74,81)(H,75,84)(H,89,90)(H4,63,64,66) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDRVHYYGCOVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H87N17O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400204 |
Source


|
| Record name | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86879-15-4 |
Source


|
| Record name | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)




